6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic aromatic organic compound characterized by its pyrazolo[3,4-b]pyridine core structure with a hydrazine group at the 6-position
Mechanism of Action
Target of Action
The primary targets of 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine are diverse tyrosine, serine/threonine, and lipid kinases . These include adenosine 5′-monophosphate-activated protein kinase (AMPK), B-Raf kinase, epidermal growth factor receptor kinase (EGFR), checkpoint kinase 1 (CHK1), c-Met kinase, fibroblast growth factor receptor (FGFR), PIM-1 kinase, glycogen synthase kinase-3 (GSK-3), and cyclin-dependent kinases (CDKs) . These kinases play crucial roles in cell signaling, growth, and proliferation.
Mode of Action
This compound interacts with its targets, inhibiting their activity This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell function
Biochemical Pathways
The compound affects multiple biochemical pathways due to its interaction with various kinases . These pathways include those involved in cell growth, apoptosis, angiogenesis, and other cellular processes . The disruption of these pathways can lead to downstream effects such as cell growth inhibition, apoptosis induction, and angiogenesis inhibition .
Result of Action
The molecular and cellular effects of this compound’s action include inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis . These effects can potentially lead to the compound’s antitumor impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of hydrazine derivatives with appropriate pyridine precursors. One common method includes the reaction of hydrazine hydrate with 3-aminopyridine under acidic conditions to form the desired pyrazolopyridine structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydrazine group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antitumor properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolopyridine core but may have different substituents.
Furopyridine derivatives: These compounds have a fused pyridine ring structure and exhibit similar biological activities.
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Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-6-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-10-5-2-1-4-3-8-11-6(4)9-5/h1-3H,7H2,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOFHLIDXGDERX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717327 | |
Record name | 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918485-07-1 | |
Record name | 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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